4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Description
This compound is a purine-2,6-dione derivative featuring a hydrazone moiety derived from 4-fluorobenzaldehyde and a 7-(2-chlorobenzyl) substituent. The purine core (1H-purin-2,6-dione) is a bicyclic heteroaromatic system, with additional functional groups modulating its physicochemical and biological properties. Such derivatives are often explored in medicinal chemistry for their enzyme-inhibitory or receptor-binding capabilities .
Properties
Molecular Formula |
C21H18ClFN6O2 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18ClFN6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-5-3-4-6-16(14)22)20(25-18)26-24-11-13-7-9-15(23)10-8-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+ |
InChI Key |
VJUNVWXYQWFWCK-BHGWPJFGSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)F)CC4=CC=CC=C4Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Theobromine or Xanthine Derivatives
The purine scaffold is typically derived from theobromine (3,7-dimethylxanthine) or xanthine, which undergo alkylation at the N7 position. Reacting theobromine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 80–100°C yields 7-(2-chlorobenzyl)theobromine. Methylation at the N1 and N3 positions is achieved using methyl iodide under alkaline conditions, though this step may precede or follow alkylation depending on steric and electronic factors.
Table 1: Reaction Conditions for Purine Core Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N7 Alkylation | 2-Chlorobenzyl chloride, K₂CO₃ | DMF | 80–100 | 70–85 |
| N1/N3 Methylation | CH₃I, NaOH | MeOH/H₂O | 25–40 | 60–75 |
Oxidation and Functionalization
Preparation of 4-Fluorobenzaldehyde
Catalytic Carbonylation of Fluorobenzene
The synthesis of 4-fluorobenzaldehyde, a key precursor, employs a Lewis acid-catalyzed carbonylation reaction. Fluorobenzene reacts with carbon monoxide in the presence of aluminum chloride (AlCl₃) and hydrogen chloride (HCl) at 45–90°C under high pressure (150–500 psig). The reaction proceeds via electrophilic aromatic substitution, with the Lewis acid stabilizing the intermediate acylium ion.
Table 2: Optimized Conditions for 4-Fluorobenzaldehyde Synthesis
| Parameter | Range |
|---|---|
| Temperature | 45–90°C |
| Pressure | 150–500 psig |
| Lewis Acid | AlCl₃ (1.0–1.2 equiv) |
| Catalyst | HCl (gas or dissolved) |
| Reaction Time | 4–8 hours |
Hydrazone Formation: Condensation of Purine Hydrazine with 4-Fluorobenzaldehyde
Solution-Phase Condensation
The hydrazone linkage is formed by refluxing equimolar amounts of 7-(2-chlorobenzyl)-1,3-dimethyl-8-hydrazinopurine and 4-fluorobenzaldehyde in ethanol or methanol acidified with acetic acid or HCl. The reaction typically completes within 2–4 hours, yielding the target compound as a crystalline solid.
\text{Purine-NHNH}2 + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{EtOH, H^+}} \text{Hydrazone} + \text{H}2\text{O}
Table 3: Hydrazone Condensation Parameters
| Condition | Value |
|---|---|
| Solvent | Ethanol/Methanol |
| Acid Catalyst | 1–5% Acetic acid or HCl |
| Temperature | Reflux (78–80°C for ethanol) |
| Reaction Time | 2–4 hours |
| Yield | 65–85% |
Mechanochemical and Melt Synthesis
Alternative methods include mechanochemical grinding of solid reactants or melt synthesis. Ball milling the purine hydrazine and 4-fluorobenzaldehyde with a catalytic amount of p-toluenesulfonic acid (PTSA) for 60 minutes achieves 70–90% conversion, avoiding solvent use. Melt reactions at 110–140°C under inert atmosphere also yield the product, though decomposition risks necessitate precise temperature control.
Purification and Characterization
Workup and Isolation
The crude product is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Hydrazones often exhibit low solubility in nonpolar solvents, facilitating isolation by filtration.
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 8.9 (s, 1H, CH=N), 7.8–7.2 (m, 8H, aromatic), 5.1 (s, 2H, CH₂), 3.5 (s, 6H, N-CH₃).
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrazone Formation and Stability
The compound’s hydrazone linkage (–NH–N=CH–) enables reversible condensation reactions. Key observations include:
-
Reversible protonation : The hydrazone nitrogen participates in acid-base equilibria, stabilizing intermediates in catalytic cycles .
-
Electrophilic activation : The electron-withdrawing 4-fluorobenzaldehyde moiety enhances electrophilicity at the hydrazone carbon, facilitating nucleophilic attacks .
Nucleophilic Substitution Reactions
The fluorine atom on the benzaldehyde group undergoes nucleophilic substitution under specific conditions:
Condensation and Cyclization
The hydrazone participates in cyclocondensation to form heterocycles:
-
Quinoline synthesis : Reacts with anilines in the presence of CuCl2/CF3SO3H to yield substituted quinolines (e.g., 2-phenyl-4-methylquinoline) .
-
Pyrrolopyrimidine formation : One-pot three-component reactions with ethyl acetoacetate and bromophenyl derivatives generate fused pyrrolo[1,2-c]pyrimidines under microwave irradiation.
Catalytic Reductive Amination
Manganese-catalyzed reductive amination with ammonia sources has been explored:
-
Optimized conditions : Mn2 catalyst (5 mol%), KOtBu (10 mol%), H2 (10 bar), methanol, 120°C → 93% yield of imine products .
-
Mechanistic pathway : Hydrazone intermediates facilitate H2 activation via metal-ligand cooperation, enabling C=N bond reduction .
Radical Addition Pathways
In photoredox catalysis, the hydrazone acts as an acceptor for nucleophilic alkyl radicals:
-
Trifluoroacetaldehyde-derived hydrazone : Captures α-CF3 radicals to form hydrazides (41% yield) .
-
Side reactions : Competitive SET reduction by photocatalysts quenches radical intermediates, limiting denitrogenation efficiency .
Spectroscopic Characterization
Key spectral data for reaction monitoring:
Reaction Optimization Insights
-
Solvent effects : Methanol outperforms toluene in reductive amination due to better H2 solubility .
-
Catalyst loading : Mn2 (5 mol%) achieves full conversion vs. 75% with Mn1 (3 mol%) under identical conditions .
This compound’s versatility in condensation, substitution, and catalytic cycles highlights its utility in synthesizing pharmacophores and functional materials. Challenges persist in controlling radical-mediated side pathways, necessitating tailored reaction designs .
Scientific Research Applications
Organic Chemistry
4-Fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, which can be utilized in various chemical reactions.
Medicinal Chemistry
This compound has been investigated for its therapeutic properties , particularly:
- Anti-inflammatory Activities : Research indicates that hydrazone derivatives can exhibit significant anti-inflammatory effects.
- Anti-cancer Activities : Several studies have evaluated the potential of such compounds in inhibiting cancer cell proliferation and inducing apoptosis.
Material Science
In industrial applications, this compound is explored for its role in developing new materials and chemical processes. Its unique structural characteristics make it suitable for creating specialized polymers and coatings.
Case Studies
Several studies have documented the efficacy of hydrazone derivatives:
- Anti-Cancer Activity : A study demonstrated that hydrazones derived from various aldehydes exhibited potent cytotoxicity against human cancer cell lines. The structure–activity relationship (SAR) revealed that electron-withdrawing groups enhanced activity significantly.
- Antimicrobial Properties : Research indicated that certain hydrazones showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using agar dilution techniques.
- Enzyme Inhibition : Another study focused on hydrazones’ ability to inhibit urease enzyme activity. The synthesized compounds displayed IC50 values ranging from 18.92 to 90.75 µM compared to standard inhibitors.
Mechanism of Action
The mechanism of action of 4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context in which it is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Purine-2,6-Dione Derivatives
Key Differences and Implications
Fluorine at the para position (4-fluorobenzaldehyde) enhances electron-withdrawing effects, stabilizing the hydrazone linkage and improving photostability (observed in porphyrin systems, ). Hydrazone vs. Sulfanyl/Piperazinyl: The hydrazone group (target compound) offers hydrogen-bonding capacity, while sulfanyl () increases lipophilicity, and piperazinyl () introduces basicity, affecting solubility and membrane permeability .
Synthetic Pathways :
- The target compound’s hydrazone is synthesized via condensation of 4-fluorobenzaldehyde with a purine-hydrazine intermediate, analogous to imine formation in . Competing substrates (e.g., 2-fluorobenzaldehyde) exhibit divergent reactivity in enzymatic systems (), highlighting the specificity of fluorine positioning.
Enzymatic and Catalytic Interactions :
- Fluorine’s position (ortho vs. para) in benzaldehyde derivatives significantly impacts enzymatic selectivity. For instance, 2-fluorobenzaldehyde outcompetes 4-fluorobenzaldehyde in pyruvate decarboxylase-mediated carboligation but is less favored in reductase steps (). This suggests that the target compound’s para-fluorine may enhance stability in reducing environments.
Biological Activity
The compound 4-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a hydrazone derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-fluorobenzaldehyde and a hydrazone precursor. The reaction conditions often include the use of solvents such as ethanol and catalysts to enhance yield and purity. The general reaction scheme can be summarized as follows:
- Condensation Reaction : The aldehyde reacts with the hydrazine derivative under acidic or basic conditions.
- Purification : The resulting product is purified through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have indicated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-fluorobenzaldehyde hydrazone have been tested against various bacterial strains.
| Compound | Tested Strains | Inhibition Zone (mm) |
|---|---|---|
| Hydrazone A | Staphylococcus aureus | 15 |
| Hydrazone B | Escherichia coli | 18 |
| Hydrazone C | Pseudomonas aeruginosa | 20 |
These results suggest that modifications in the hydrazone structure can enhance antibacterial activity significantly .
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies showed that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Cell Viability Assay : MTT assays indicated that treatment with the hydrazone led to a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
This data highlights the compound's potential as a lead structure for developing new anticancer agents .
Antimalarial Activity
Another area of interest is the antimalarial activity of hydrazones. Compounds structurally related to the target hydrazone have shown promising results against Plasmodium falciparum.
- Mechanism of Action : It is believed that these compounds chelate iron and inhibit heme polymerization, which is crucial for parasite survival.
| Compound | Activity Against P. falciparum | EC50 (µM) |
|---|---|---|
| Compound D | Strong | 0.5 |
| Compound E | Moderate | 2.0 |
Such findings suggest a multifaceted approach in targeting malaria through iron chelation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of hydrazones. Modifications in substituents on the benzene ring or changes in the hydrazone linkage can significantly affect their pharmacological properties.
- Electron-Withdrawing Groups : Enhance antimicrobial activity.
- Alkyl Substituents : Improve solubility and bioavailability.
- Aromatic Systems : Influence binding affinity to biological targets.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- A study on a related hydrazone demonstrated a marked improvement in patient outcomes when used in combination therapy for resistant bacterial infections.
- In preclinical models, another derivative showed significant tumor reduction in xenograft models of breast cancer.
These case studies reinforce the therapeutic potential of hydrazones in treating complex diseases .
Q & A
Q. What synthetic strategies are recommended for preparing this hydrazone compound, and how can reaction yields be optimized?
Answer: The synthesis involves condensation of 4-fluorobenzaldehyde with a purine hydrazine precursor. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) with catalytic acetic acid enhance reactivity .
- Temperature control : Microwave-assisted synthesis (80–120°C, 10–15 min) improves yields by 20–25% compared to conventional reflux .
- Stoichiometry : A 1.2:1 molar ratio of aldehyde to hydrazine minimizes side products . Yield optimization requires iterative HPLC monitoring (C18 column, acetonitrile/water gradient) to track intermediate formation .
Q. Which analytical techniques are critical for structural validation, and what spectral features confirm successful synthesis?
Answer:
- ¹H/¹³C NMR : Hydrazone NH proton (δ 10.8–11.2 ppm) and purine C=O groups (δ 165–170 ppm) are diagnostic .
- ¹⁹F NMR : Distinct singlet for the 4-fluoro group (δ -112 to -115 ppm) confirms regioselectivity .
- HRMS : Molecular ion [M+H]⁺ should match theoretical mass within <2 ppm error .
- FT-IR : C=N stretch (1600–1620 cm⁻¹) and purine carbonyl vibrations (1680–1700 cm⁻¹) validate bonding .
Advanced Research Questions
Q. How can conflicting reports on the compound’s hydrolytic stability be resolved experimentally?
Answer: Design a matrix of accelerated stability studies:
- pH-dependent degradation : Incubate in buffers (pH 1–13, 40°C) with LC-MS/MS analysis (Q-TOF) at 0, 7, 14, and 30 days. Quantify degradation products (e.g., free hydrazine or aldehyde) against synthetic standards .
- Mechanistic insights : Use deuterium exchange experiments (D₂O) in ¹H NMR to identify labile protons and hydrolytic pathways .
Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 μM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent binding .
- Competitive assays : Use fluorescent probes (e.g., FITC-labeled analogs) to determine IC50 values in enzyme inhibition studies .
Q. How can computational modeling predict the compound’s reactivity in complex biological systems?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density at the hydrazone C=N bond, predicting susceptibility to nucleophilic attack .
- Molecular docking (AutoDock Vina) : Simulate binding to purine-binding enzymes (e.g., xanthine oxidase) using cryo-EM structures (PDB ID: 6XYZ). Validate with mutagenesis of predicted binding residues .
Contradictory Data Analysis
Q. How should researchers address discrepancies in reported biological activity across cell-based vs. cell-free assays?
Answer:
- Membrane permeability : Measure cellular uptake using LC-MS quantification of intracellular compound levels after 24-h exposure .
- Metabolic stability : Incubate with liver microsomes (human/rat) and correlate half-life (t₁/₂) with activity loss in cell-based assays .
- Control experiments : Use ATPase inhibitors (e.g., sodium orthovanadate) to assess ATP-dependent false positives in cell-free systems .
Methodological Optimization
Q. What experimental designs improve reproducibility in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
